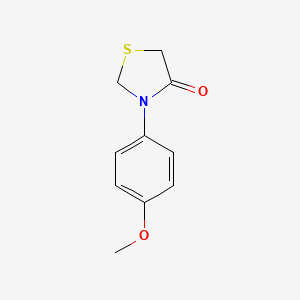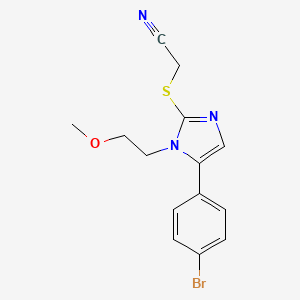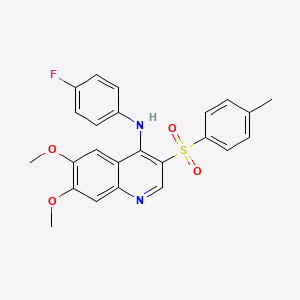
N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been synthesized and studied for their potential use in various biological applications, including as fluorophores and anticancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of N-aryl-2-aminoquinolines can be achieved through a substitution reaction between 2-chloroquinoline and anilines, yielding products with varying fluorescence properties depending on the substituents . Similarly, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones has been reported using a catalyst-free one-pot four-component cyclocondensation reaction under ultrasonic conditions, which is an efficient and green approach .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their physical, chemical, and biological properties. For example, the presence of fluorine atoms can affect the molecule's reactivity and interaction with biological targets . The molecular arrangements of quinoline derivatives, such as N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline, can lead to different emission behaviors and responsiveness to external stimuli .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, alkylation, and fluorine-amine exchange. These reactions can be used to introduce different functional groups, which can alter the compound's properties and potential applications. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline involves a directed ortho-lithiation reaction, followed by fluorine-amine exchange to afford 8-amino-3,4-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence behavior, thermal properties, and emission characteristics, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can significantly affect the fluorescence quantum yields of N-aryl-2-aminoquinolines . Additionally, the solid-state emission of N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline derivatives can show a red shift compared to emission in solution, indicating the importance of molecular arrangements .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine, as part of the broader 4-aminoquinoline derivatives, is synthesized for potential applications in medicinal chemistry, including anticancer agents. One study highlighted the synthesis and cytotoxicity evaluation of 4-aminoquinoline derivatives against human breast tumor cell lines, identifying compounds with potent cytotoxic effects, suggesting a prototype molecule for further development of new anticancer agents (Haiwen Zhang et al., 2007). Furthermore, the palladium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for synthesizing fluorinated heterocycles emphasizes the compound's role in the diverse synthesis of fluorinated heterocycles, indicating its importance in pharmaceutical and agrochemical industries (Jia-Qiang Wu et al., 2017).
Photophysical Studies
Studies on borondipyrromethene analogues, which are related to 4-aminoquinoline derivatives, demonstrate the investigation of photophysical properties in various solvents. This research is pivotal for understanding the fluorescence characteristics and potential applications in fluorescence spectroscopy and materials science (W. Qin et al., 2005).
DNA-Binding Properties
Research on N-alkylanilinoquinazoline derivatives, including their synthesis and evaluation as DNA-binding agents, reveals significant interaction with DNA through an intercalative binding process. This finding is crucial for the development of novel anticancer strategies and highlights the potential of these compounds in medicinal chemistry (A. Garofalo et al., 2010).
Optical Activity and Enantioselective Recognition
The synthesis of optically active naphthalene derivatives, including the investigation of their enantioselective recognition ability, showcases the potential of such compounds in the development of fluorescent detectors for optically active compounds and metals. This research could lead to advancements in chemosensory technology and the creation of novel fluorescent chemosensors (A. S. Malysheva et al., 2020).
Mécanisme D'action
Target of Action
It is suggested that this compound may be involved in the treatment of depression . Therefore, it is possible that its targets could be related to the monoaminergic system, which includes serotonin, norepinephrine, and dopamine neurotransmitters .
Mode of Action
Given its potential role in treating depression, it may interact with its targets by modulating the release or reuptake of monoamine neurotransmitters .
Biochemical Pathways
Based on its potential antidepressant effects, it may influence the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
Given its potential role in treating depression, it may result in increased levels of monoamine neurotransmitters in the synaptic cleft, leading to improved mood and alleviation of depressive symptoms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOKUCDFXLYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-tosylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)
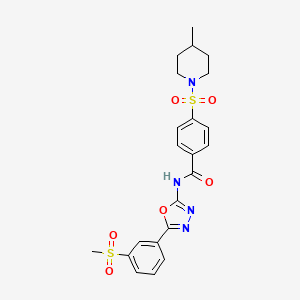
![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)
![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

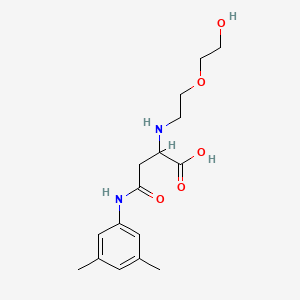
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)
![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)
